molecular formula C25H28FN5O3S B2789373 5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-24-1

5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2789373
CAS No.: 869344-24-1
M. Wt: 497.59
InChI Key: GIUZZKLHDLSLFF-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethoxy-3-methoxyphenyl group, a 4-(4-fluorophenyl)piperazine moiety, and a methyl group at position 2. Its molecular architecture integrates multiple pharmacophoric elements:

  • Thiazolo-triazole hybrid system: Known for diverse bioactivities, including antimicrobial and antitumor effects .
  • 4-(4-Fluorophenyl)piperazine: A common motif in CNS-targeting drugs due to its affinity for serotonin and dopamine receptors .
  • 4-Ethoxy-3-methoxyphenyl group: Enhances lipophilicity and may influence metabolic stability .

Properties

IUPAC Name

5-[(4-ethoxy-3-methoxyphenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O3S/c1-4-34-20-10-5-17(15-21(20)33-3)22(23-24(32)31-25(35-23)27-16(2)28-31)30-13-11-29(12-14-30)19-8-6-18(26)7-9-19/h5-10,15,22,32H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUZZKLHDLSLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Compounds:

5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol ()

  • Structural Difference : 3-Chlorophenyl vs. 4-fluorophenyl on the piperazine ring.
  • Impact : Chlorine’s larger atomic radius and stronger electronegativity may alter receptor binding kinetics compared to fluorine. Chlorinated analogs often exhibit higher metabolic stability but increased risk of toxicity .

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (–5) Structural Difference: Chlorophenyl vs. fluorophenyl in isostructural compounds. Impact: Crystallographic studies reveal similar molecular conformations but distinct crystal packing due to halogen size differences.

Heterocyclic System Modifications

Key Compounds:

3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles () Structural Difference: Triazolothiadiazole core vs. thiazolo-triazole in the target compound. Impact: Triazolothiadiazoles exhibit notable antifungal activity via inhibition of 14-α-demethylase, while thiazolo-triazoles may prioritize CNS targets due to piperazine inclusion .

2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ()

  • Structural Difference : Pyrazoline-benzothiazole hybrid vs. thiazolo-triazole.
  • Impact : Pyrazoline derivatives demonstrate antidepressant and antitumor activities, highlighting the role of heterocycle choice in directing biological pathways .

Substituent Effects on Bioactivity

Compound Key Substituents Bioactivity Reference
Target Compound 4-Fluorophenyl, ethoxy-methoxyphenyl Potential CNS modulation (theorized)
Chlorinated Analog () 3-Chlorophenyl Higher metabolic stability
Triazolothiadiazole () 4-Methoxyphenyl, triazolothiadiazole Antifungal (14-α-demethylase inhibition)
Pyrazoline-Benzothiazole () Pyrazoline, benzothiazole Antidepressant, antitumor

Q & A

Q. What are the recommended synthetic routes for 5-((4-Ethoxy-3-methoxyphenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves three key steps:

Core Formation : Cyclization of thiazolo[3,2-b][1,2,4]triazole via α-haloketone and thiosemicarbazide under reflux in ethanol (70–80°C, 6–8 hours) .

Piperazine Introduction : Nucleophilic aromatic substitution of 4-(4-fluorophenyl)piperazine using a Mannich reaction or alkylation, optimized at pH 8–9 in dichloromethane .

Aryl Group Coupling : Electrophilic substitution of 4-ethoxy-3-methoxyphenyl groups via Friedel-Crafts or Grignard reactions, requiring anhydrous conditions .
Optimization :

  • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) .
  • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7) and recrystallize in ethanol to achieve >95% purity .

Q. How can researchers validate the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm connectivity via ¹H and ¹³C NMR. Key signals include:
  • Thiazole protons at δ 7.2–7.5 ppm.
  • Piperazine N-CH₂ at δ 2.8–3.1 ppm .
  • Mass Spectrometry (MS) : Validate molecular weight (expected [M+H]⁺ = ~595.6 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (acetonitrile/water, 60:40) to confirm purity (>95%) .
  • X-ray Crystallography : Resolve stereochemistry of the chiral center at the methyl bridge .

Advanced Research Questions

Q. What methodologies are employed to investigate the structure-activity relationships (SAR) of this compound's pharmacological properties?

  • Methodological Answer :
  • Analog Synthesis : Vary substituents (e.g., replace 4-ethoxy with methoxy, alter fluorophenyl position) and assess bioactivity changes .
  • Bioassays :
Substituent ModificationObserved Activity ChangeReference
4-Fluorophenyl → 3-Fluorophenyl30% reduction in anticancer IC₅₀
Ethoxy → MethoxyImproved CNS penetration (logP reduced by 0.5)
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to kinases (e.g., EGFR) or GPCRs .

Q. How should contradictory bioactivity data between this compound and its analogs be analyzed?

  • Methodological Answer :
  • Dose-Response Validation : Re-test conflicting compounds across a 10-point concentration range (1 nM–100 µM) to rule out assay variability .
  • Orthogonal Assays : Compare results from MTT (cell viability) and Caspase-3/7 assays (apoptosis) to confirm mechanism .
  • Target Engagement Studies : Use surface plasmon resonance (SPR) to measure direct binding to proposed targets (e.g., 5-HT receptors) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., piperazine-thiazole hybrids) to identify trends .

Q. What advanced techniques are recommended for elucidating the compound's mechanism of action?

  • Methodological Answer :
  • Proteomics : Perform LC-MS/MS analysis of treated cell lysates to identify differentially expressed proteins (e.g., upregulated pro-apoptotic Bax) .
  • CRISPR-Cas9 Knockout : Validate target dependency by deleting putative receptors (e.g., dopamine D₂) in HEK293 cells .
  • Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., 100 ns trajectories in GROMACS) to assess stability of ligand-receptor complexes .
  • Metabolomics : Track metabolic shifts (via ¹H NMR) to map downstream effects on pathways like glycolysis or oxidative phosphorylation .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported solubility and stability profiles of this compound?

  • Methodological Answer :
  • Solubility Testing : Compare results in DMSO (commonly used) vs. biorelevant media (FaSSIF/FeSSIF) to account for formulation effects .
  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Acidic conditions (pH 3) may hydrolyze the ethoxy group .
  • Inter-Laboratory Validation : Share samples with independent labs to standardize protocols (e.g., shake-flask method for solubility) .

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